![molecular formula C11H13FO2 B2709677 (1R)-1-(4-fluorophenyl)propyl acetate CAS No. 245726-03-8](/img/structure/B2709677.png)
(1R)-1-(4-fluorophenyl)propyl acetate
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Description
“(1R)-1-(4-fluorophenyl)propyl acetate” is a chemical compound with the CAS Number: 245726-03-8 . It has a molecular weight of 196.22 and its molecular formula is C11H13FO2 .
Physical And Chemical Properties Analysis
“(1R)-1-(4-fluorophenyl)propyl acetate” has a molecular weight of 196.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Improved Electrolyte Additive for Lithium Ion Batteries
4-Fluorophenyl acetate derivatives, such as those resulting from fluorine-substituting phenyl acetate, have been explored for improving lithium ion battery performance. Specifically, 4-fluorophenyl acetate (4-FPA) has been found to enhance the solid electrolyte interphase (SEI) layer on graphite anodes, leading to better cyclic stability and capacity retention compared to its non-fluorinated counterpart. This improvement is attributed to the more reducible nature of fluorinated compounds and the incorporation of fluorine-containing reduction products into the SEI (Li et al., 2014).
Molecular Interaction Studies
Fluorinated compounds, including those similar in structure to (1R)-1-(4-fluorophenyl)propyl acetate, have been investigated for their interaction with various metal ions and anions. These studies provide insights into receptor-analyte binding interactions within single molecular systems, offering potential applications in sensing and molecular recognition. The specific interactions with fluoride ions have shown significant changes in fluorescence intensity, suggesting applications in selective signalling and detection (Bhoi et al., 2015).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and structural analysis of novel fluorophenyl derivatives. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been synthesized and analyzed for their structural and conformational properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Saeed et al., 2011).
Sensing and Detection Technologies
Further, fluorophenyl derivatives have been explored for their potential in sensing applications. For example, specific compounds have demonstrated remarkable selectivity and sensitivity towards fluoride ions, leveraging proton-transfer mechanisms. These findings highlight the potential of fluorophenyl derivatives in developing advanced sensing technologies for environmental monitoring and diagnostic purposes (Peng et al., 2005).
Drug Polymorph Selection and Development
In pharmaceutical research, the solid-state characterization of drug polymorphs, including those related to fluorophenyl compounds, plays a critical role in selecting the most suitable form for drug development. Such studies ensure the stability and efficacy of pharmaceuticals, contributing to the advancement of drug formulation and delivery systems (Katrincic et al., 2009).
properties
IUPAC Name |
[(1R)-1-(4-fluorophenyl)propyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONXVXXUMHENH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-fluorophenyl)propyl acetate |
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